4,6-Dibromo-N-hydroxypicolinimidamide
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Overview
Description
4,6-Dibromo-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C₆H₅Br₂N₃O and a molecular weight of 294.93 g/mol . This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a picolinimidamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,6-Dibromo-N-hydroxypicolinimidamide typically involves the bromination of picolinimidamide derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels . Industrial production methods may involve large-scale bromination processes with stringent safety and environmental controls to manage the reactivity of bromine.
Chemical Reactions Analysis
4,6-Dibromo-N-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dibromo groups into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dibromo-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level .
Comparison with Similar Compounds
4,6-Dibromo-N-hydroxypicolinimidamide can be compared with other brominated picolinimidamide derivatives. Similar compounds include:
- 4-Bromo-N-hydroxypicolinimidamide
- 6-Bromo-N-hydroxypicolinimidamide
- 4,6-Dichloro-N-hydroxypicolinimidamide
These compounds share structural similarities but differ in their bromination patterns and chemical properties.
Properties
Molecular Formula |
C6H5Br2N3O |
---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
4,6-dibromo-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Br2N3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11) |
InChI Key |
BMTXJPRJVLLJOY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(N=C1/C(=N/O)/N)Br)Br |
Canonical SMILES |
C1=C(C=C(N=C1C(=NO)N)Br)Br |
Origin of Product |
United States |
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